rac-N-DemethylDimethindene-d3Hydrobromide
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Overview
Description
rac-N-DemethylDimethindene-d3Hydrobromide is a labeled metabolite of Dimethindene, a histaminic H1 receptor antagonist. This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of rac-N-DemethylDimethindene-d3Hydrobromide involves the demethylation of Dimethindene followed by the introduction of deuterium (d3) and subsequent hydrobromide salt formation. The specific synthetic routes and reaction conditions are proprietary and not widely published. Industrial production methods typically involve multi-step organic synthesis under controlled conditions to ensure the purity and stability of the final product .
Chemical Reactions Analysis
rac-N-DemethylDimethindene-d3Hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
rac-N-DemethylDimethindene-d3Hydrobromide is used extensively in scientific research, particularly in the fields of:
Chemistry: As a labeled compound, it is used in tracing and studying reaction mechanisms.
Biology: It helps in understanding the metabolic pathways of Dimethindene.
Medicine: Research involving histaminic H1 receptor antagonists.
Industry: Used in the development of new pharmaceuticals and biochemical assays
Mechanism of Action
The mechanism of action of rac-N-DemethylDimethindene-d3Hydrobromide involves its interaction with histaminic H1 receptors. By binding to these receptors, it inhibits the action of histamine, thereby reducing allergic reactions and inflammation. The molecular targets include the histaminic H1 receptors, and the pathways involved are related to the inhibition of histamine-induced signaling .
Comparison with Similar Compounds
rac-N-DemethylDimethindene-d3Hydrobromide is unique due to its deuterium labeling, which makes it particularly useful in research applications. Similar compounds include:
Dimethindene: The parent compound, a histaminic H1 receptor antagonist.
N-DemethylDimethindene: A non-labeled version of the compound.
Other H1 receptor antagonists: Such as Diphenhydramine and Chlorpheniramine
This compound’s uniqueness lies in its deuterium labeling, which provides distinct advantages in tracing and studying metabolic pathways.
Properties
Molecular Formula |
C19H23BrN2 |
---|---|
Molecular Weight |
359.3 g/mol |
IUPAC Name |
N-methyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine;hydrobromide |
InChI |
InChI=1S/C19H22N2.BrH/c1-14(18-9-5-6-11-21-18)19-16(10-12-20-2)13-15-7-3-4-8-17(15)19;/h3-9,11,14,20H,10,12-13H2,1-2H3;1H |
InChI Key |
KHSKICMBJYECQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCNC.Br |
Origin of Product |
United States |
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